An In-depth Technical Guide to the Physicochemical Properties of Diisopropyl Phosphate
An In-depth Technical Guide to the Physicochemical Properties of Diisopropyl Phosphate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core Attributes of Diisopropyl Phosphate
Diisopropyl phosphate (DIPP), a dialkyl phosphate ester, is a molecule of significant interest in various scientific and industrial domains. While it is recognized as the primary hydrolysis product of the potent acetylcholinesterase inhibitor diisopropylfluorophosphate (DFP), its own physicochemical profile warrants a detailed examination.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of DIPP, offering insights into its behavior in various environments. Such an understanding is critical for researchers in fields ranging from toxicology and environmental science to drug development, where DIPP may be encountered as a metabolite, a synthetic intermediate, or a reference compound. This document synthesizes available data to present a holistic view of DIPP's chemical identity, solubility, stability, and spectroscopic characteristics, augmented with detailed experimental protocols to aid in its practical study.
Chemical and Physical Identity
Diisopropyl phosphate is an organophosphorus compound with the molecular formula C₆H₁₅O₄P and a molecular weight of approximately 182.16 g/mol .[3] It is characterized by a central phosphate group esterified with two isopropyl groups.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅O₄P | |
| Molecular Weight | 182.16 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Predicted pKa | 1.57 ± 0.50 | |
| Melting Point | 34 °C | |
| Boiling Point | 225.8 °C at 760 mmHg | |
| Density | ~1.119 g/cm³ |
Structural Representation
Caption: 2D structure of Diisopropyl Phosphate.
Acidity (pKa)
The acidity of diisopropyl phosphate, as indicated by its pKa, is a critical parameter influencing its ionization state in different pH environments. This, in turn, dictates its solubility, lipophilicity, and interaction with biological targets.
Predicted pKa
Computational models predict the pKa of diisopropyl phosphate to be approximately 1.57 ± 0.50 .[4] This value suggests that DIPP is a relatively strong acid, and will exist predominantly in its ionized (deprotonated) form at physiological pH.
Experimental Determination of pKa by Potentiometric Titration
For a precise and experimentally validated pKa value, potentiometric titration is the gold standard.[5][6][7][8][9] This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (DIPP) and monitoring the resulting pH change.
2.2.1. Principle
The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the analyte are equal. This corresponds to the midpoint of the buffer region in the titration curve.
2.2.2. Step-by-Step Protocol
-
Preparation of Solutions:
-
Prepare a standard solution of diisopropyl phosphate (e.g., 0.01 M) in deionized water.
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[5]
-
-
Titration Procedure:
-
Place a known volume (e.g., 50 mL) of the diisopropyl phosphate solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly, well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[5]
-
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Profile
The solubility of diisopropyl phosphate in various solvents is a key determinant of its behavior in both laboratory and environmental settings.
Aqueous Solubility
Solubility in Organic Solvents
DIPP is generally considered to be soluble in many organic solvents.[9] However, as with aqueous solubility, precise quantitative data is sparse.
Experimental Determination of Solubility (Flask Method - OECD 105)
The flask method is a straightforward and widely accepted technique for determining the solubility of a substance in a given solvent, as outlined in OECD Guideline 105.[2][10][11][12][13]
3.3.1. Principle
A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate. The concentration of the solute in the saturated solution is then determined analytically.
3.3.2. Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of diisopropyl phosphate to a flask containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO).
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Allow the undissolved DIPP to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration.
-
-
Quantification:
-
Determine the concentration of DIPP in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.
-
Prepare a calibration curve using standard solutions of DIPP of known concentrations to accurately quantify the solubility.
-
Caption: Workflow for solubility determination using the flask method.
Stability Characteristics
The stability of diisopropyl phosphate is a critical consideration for its storage, handling, and its persistence in biological and environmental systems. The primary degradation pathway for DIPP is hydrolysis.
Hydrolytic Stability
The ester linkages in diisopropyl phosphate are susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is dependent on both pH and temperature.
Thermal Stability
Information on the thermal stability of diisopropyl phosphate is limited. However, studies on the related compound, diisopropyl phosphonate, suggest that decomposition occurs at elevated temperatures.[5]
Experimental Determination of Stability (ICH Q1A)
Stability studies can be designed based on the principles outlined in the ICH Q1A guideline for new drug substances.[1][17][18][19]
4.3.1. Principle
The substance is subjected to various stress conditions (e.g., different pH, temperature, and light exposure) over time. The degradation of the substance and the formation of any degradation products are monitored using a stability-indicating analytical method.
4.3.2. Step-by-Step Protocol for Hydrolytic Stability
-
Sample Preparation:
-
Prepare solutions of diisopropyl phosphate in buffers of different pH values (e.g., pH 2, 7, and 9).
-
Store the solutions at various constant temperatures (e.g., 25 °C, 40 °C, and 60 °C) in sealed containers.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of DIPP remaining.
-
-
Data Analysis:
-
Plot the concentration of DIPP as a function of time for each condition.
-
Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the rate constants and half-life of DIPP under each condition.
-
Caption: Workflow for conducting a hydrolytic stability study.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the identification and characterization of diisopropyl phosphate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the DIPP molecule.
-
¹H NMR: The proton NMR spectrum of DIPP is expected to show signals corresponding to the methine (-CH) and methyl (-CH₃) protons of the isopropyl groups. The methine proton signal will likely appear as a multiplet due to coupling with the neighboring methyl protons and the phosphorus atom. The methyl protons will appear as a doublet due to coupling with the methine proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine and methyl carbons of the isopropyl groups. These signals will also exhibit coupling to the phosphorus atom.
-
³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for characterizing organophosphorus compounds. Diisopropyl phosphate will exhibit a single resonance in the ³¹P NMR spectrum, and its chemical shift is highly indicative of its chemical environment.[20][21] In studies of DFP degradation, the ³¹P NMR spectrum of a DIPP standard was used for comparison.[2][22]
Infrared (IR) Spectroscopy
The IR spectrum of diisopropyl phosphate will display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
P=O stretch: A strong absorption band typically in the region of 1250-1300 cm⁻¹.
-
P-O-C stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.
-
C-H stretch: Absorptions from the isopropyl groups in the 2850-3000 cm⁻¹ range.
-
O-H stretch: A broad absorption band from the phosphate hydroxyl group, likely in the 2500-3300 cm⁻¹ region.
An FT-IR spectrum of a pure DIPP standard has been reported in the literature, confirming its identity as a hydrolysis product of DFP.[12][23]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For diisopropyl phosphate, electron ionization (EI) would likely lead to the observation of a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would be expected to involve the loss of the isopropyl groups and other characteristic fragments. Electrospray ionization (ESI) could be used to observe the protonated molecule [M+H]⁺ at m/z 183 or the deprotonated molecule [M-H]⁻ at m/z 181.
Synthesis and Purification
While diisopropyl phosphate is often encountered as a degradation product, it can also be synthesized for use as a reference standard or for further chemical transformations.
Synthetic Approach
A common method for the synthesis of related dialkyl phosphonates involves the reaction of phosphorus trichloride with the corresponding alcohol.[24] A similar approach can be adapted for the synthesis of diisopropyl phosphate.
6.1.1. Generalized Synthetic Protocol
-
Reaction: Slowly add phosphorus oxychloride (POCl₃) to an excess of isopropanol at a controlled low temperature.
-
Workup: After the reaction is complete, the excess isopropanol is removed under reduced pressure. The resulting crude product is then typically washed with water and extracted with an organic solvent.
-
Purification: The crude diisopropyl phosphate can be purified by vacuum distillation.
Safety and Handling
Diisopropyl phosphate should be handled with appropriate safety precautions in a laboratory setting. It is considered an irritant to the skin, eyes, and respiratory tract. Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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Heiss, D. R., et al. (2016). FT-IR spectra of pure DFP (top), partially degraded commercial DFP... ResearchGate. Retrieved from [Link]
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Heiss, D. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. ResearchGate. Retrieved from [Link]
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Phytosafe. (n.d.). OECD 105. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]
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ResearchGate. (n.d.). The 31 P NMR shift of the phosphate group calculated in DEP and cDEP.... Retrieved from [Link]
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SpectraBase. (n.d.). Diisopropylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]
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